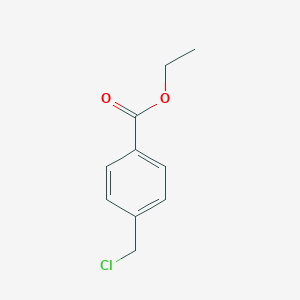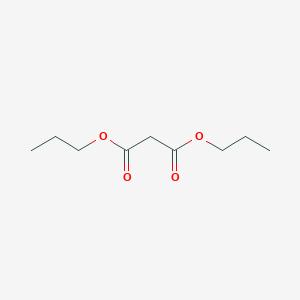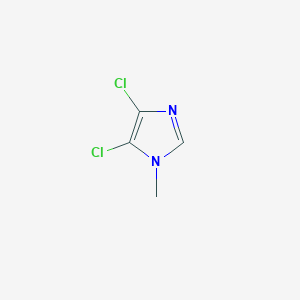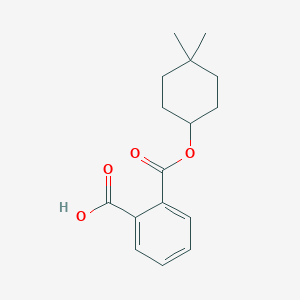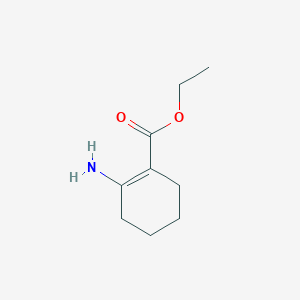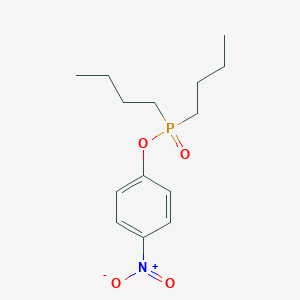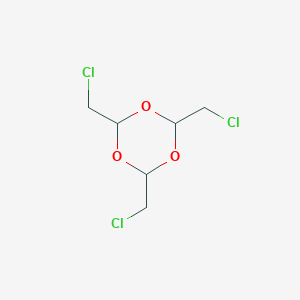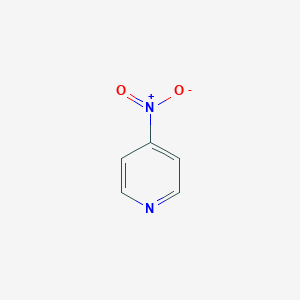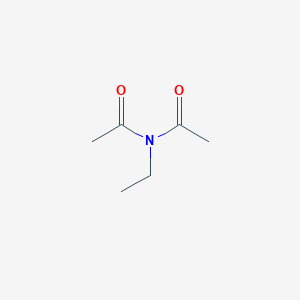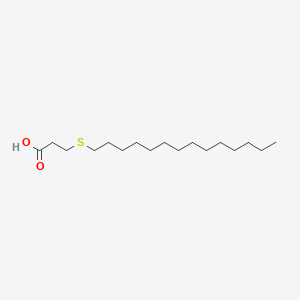
1-(Carboxyethylthio)tetradecane
Vue d'ensemble
Description
1-(Carboxyethylthio)tetradecane, also known as CETTD or tetradecylthiopropionic acid, belongs to the class of organic compounds known as straight chain fatty acids . These are fatty acids with a straight aliphatic chain .
Synthesis Analysis
Based on the available information, there are very few articles published on the synthesis of 1-(Carboxyethylthio)tetradecane . More research is needed in this area.Molecular Structure Analysis
The molecular formula of 1-(Carboxyethylthio)tetradecane is C17H34O2S . It contains a total of 53 bonds; 19 non-H bonds, 1 multiple bond, 16 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 sulfide .Physical And Chemical Properties Analysis
1-(Carboxyethylthio)tetradecane has a molecular weight of 302.52 . The predicted properties include a melting point of 136-137℃, a boiling point of 425.1±28.0 °C, and a density of 1.195 . The pKa is predicted to be 4.37±0.10 .Applications De Recherche Scientifique
Phospholipid Structure and Signal Transduction
A study by Helleland et al. (1997) investigated 1-(Carboxymethylthio)tetradecane and its impact on phospholipid structure and composition, affecting signal transduction in fibroblasts. The compound led to changes in the phosphatidylethanolamine species in cell membranes, influencing the expression of c-fos mRNA and affecting the levels of PDGF-alpha and PDGF-beta receptors (Helleland et al., 1997).
Biochemical and Medicinal Applications of Tetrazoles
Neochoritis et al. (2019) reviewed the use of tetrazoles, including 1H- and 2H-tetrazole derivatives, in medicinal chemistry due to their bioisosteric properties and metabolic stability. This study highlights the broad relevance of compounds like 1-(Carboxyethylthio)tetradecane in drug design and their biochemical behavior (Neochoritis et al., 2019).
Sulfur-Substituted Fatty Acids and Cellular Effects
Research by Kryvi et al. (1990) explored the effects of sulfur-substituted fatty acids on rat hepatocytes. This study, related to 1-(Carboxyethylthio)tetradecane, demonstrated the influence of these compounds on cell structures such as peroxisomes and mitochondria (Kryvi et al., 1990).
MRI Contrast Agents
A study by Chan et al. (2004) discussed the development of novel Gd(III) complexes with polyaminocarboxylate macrocycles for use as MRI contrast agents. This research is relevant to compounds like 1-(Carboxyethylthio)tetradecane, as it explores the synthesis and application of related macrocyclic complexes (Chan et al., 2004).
Synthesis and Characterization of Functionalized Polymers
Maeda et al. (1995) described the synthesis of carboxylic acid-functionalized polypyrrole-silica microparticles. This study is pertinent to the understanding of how compounds like 1-(Carboxyethylthio)tetradecane can be applied in the synthesis of functional materials (Maeda et al., 1995).
Complexing Behavior of Macrocyclic Derivatives
Machitani et al. (2008) synthesized and studied tetraazacyclododecane and tetraazacyclotetradecane derivatives for their metal-ion complexing behavior. This research contributes to the understanding of the complexation properties of related compounds like 1-(Carboxyethylthio)tetradecane (Machitani et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
3-tetradecylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-20-16-14-17(18)19/h2-16H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXXRDGGTZWLQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163299 | |
| Record name | 1-(Carboxyethylthio)tetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Carboxyethylthio)tetradecane | |
CAS RN |
1462-53-9 | |
| Record name | 3-(Tetradecylthio)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Carboxyethylthio)tetradecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Carboxyethylthio)tetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



